molecular formula C8H8N2O3 B1172908 4-AminoacetanilideForSynthesis

4-AminoacetanilideForSynthesis

Cat. No.: B1172908
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Description

Contextual Significance as a Versatile Synthetic Intermediate

The versatility of 4-aminoacetanilide stems from the differential reactivity of its two nitrogen-containing functional groups. The amino group is a primary aromatic amine, while the acetamido group is an amide. This difference allows for selective chemical transformations, enabling chemists to build complex molecular architectures.

One of the most prominent applications of 4-aminoacetanilide is in the pharmaceutical industry as a key intermediate in the synthesis of paracetamol (acetaminophen). nordmann.global It is also a vital precursor in the manufacturing of various azo dyes and other specialty chemicals. chemicalbook.comottokemi.com The global market for 4-aminoacetanilide reflects its industrial importance, with significant demand in the pharmaceutical and dye industries. globalgrowthinsights.comvaluates.com

The reactivity of the amino group allows for diazotization reactions, which are fundamental in the synthesis of azo compounds. These compounds are widely used as dyes and pigments. guidechem.com Furthermore, the amino group can undergo acylation, alkylation, and condensation reactions to introduce new functional groups and build larger molecular frameworks. researchgate.net

The acetamido group, while less reactive than the amino group, can be hydrolyzed to regenerate the amino group, providing a protecting group strategy in multi-step syntheses. This strategic protection and deprotection is a cornerstone of modern organic synthesis, allowing for precise control over chemical reactions.

Historical Perspective of its Role in Chemical Synthesis

The history of 4-aminoacetanilide is intertwined with the development of synthetic dyes and pharmaceuticals in the late 19th and early 20th centuries. Initially, its derivatives were explored for their dyeing properties. The ability to diazotize the amino group and couple it with various aromatic compounds opened up a vast palette of colors for the textile industry. exactitudeconsultancy.com

A significant milestone in the history of 4-aminoacetanilide was the discovery of the analgesic and antipyretic properties of acetanilide (B955), which led to its use under the name Antifebrin. wiley.com Although acetanilide itself had toxicity issues, this discovery spurred research into related compounds, ultimately leading to the development of safer and more effective drugs like paracetamol, for which 4-aminoacetanilide is a key precursor. nordmann.globalresearchgate.net

Early synthetic methods for 4-aminoacetanilide often involved the reduction of 4-nitroacetanilide. wikipedia.org This reaction has been a staple in organic chemistry education and industry for decades, with various reducing agents and conditions being explored to improve yield and efficiency.

Current Research Landscape and Emerging Trends Pertaining to 4-Aminoacetanilide

Current research on 4-aminoacetanilide continues to expand its applications and improve its synthesis. A major trend is the development of "green" and more sustainable synthetic methods. This includes the use of environmentally benign catalysts and solvents to reduce the environmental impact of its production. For example, methods using zinc in aqueous ammonium (B1175870) chloride for the reduction of p-nitroacetanilide have been developed as a greener alternative. wikipedia.org

In the realm of medicinal chemistry, researchers are exploring new derivatives of 4-aminoacetanilide for a range of biological activities. Studies have shown that acetanilide derivatives can exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. wiley.com For instance, novel heterocyclic compounds synthesized from 4-aminoacetanilide have shown promising cytotoxic activity against breast cancer cell lines. researchgate.netwiley.com

Recent research also focuses on the synthesis of novel thiosemicarbazone derivatives of 4-aminoacetanilide and their coordination complexes with metals like copper. mdpi.com These new compounds are being investigated for their potential as antibacterial, antifungal, and antioxidant agents. mdpi.comresearchgate.net The synthesis of chalcones and their subsequent conversion to various heterocyclic compounds using 4-aminoacetanilide as a starting material is another active area of research, with potential applications in medicinal chemistry. ekb.egbhu.ac.in

Furthermore, the unique properties of 4-aminoacetanilide are being utilized in materials science. For example, it has been used to direct the assembly of gold nanoparticles into linear arrays, which could have applications in nanotechnology. scispace.com

Properties

Molecular Formula

C8H8N2O3

Synonyms

4-AminoacetanilideForSynthesis

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Aminoacetanilide

Catalytic Reduction Approaches

Catalytic reduction stands as a cornerstone for the synthesis of 4-Aminoacetanilide from 4-Nitroacetanilide, offering high efficiency and atom economy. This section explores various facets of catalytic hydrogenation and other reductive strategies.

Hydrogenation of 4-Nitroacetanilide

The catalytic hydrogenation of 4-Nitroacetanilide is a widely employed method for the production of 4-Aminoacetanilide. This process typically involves the use of a catalyst, most commonly a noble metal such as palladium or platinum, and a hydrogen source.

Mechanistic Elucidation of Heterogeneous Catalysis

The heterogeneous catalytic hydrogenation of nitroaromatics is a complex process that occurs on the surface of a solid catalyst. The most accepted general mechanism involves the following key steps:

Adsorption of Reactants : Both hydrogen gas and the 4-Nitroacetanilide substrate adsorb onto the active sites of the catalyst surface.

Activation of Hydrogen : The adsorbed hydrogen molecules dissociate into highly reactive hydrogen atoms.

Stepwise Reduction of the Nitro Group : The adsorbed 4-Nitroacetanilide undergoes a stepwise reduction. This is believed to proceed through the formation of nitroso and hydroxylamine (B1172632) intermediates, which are subsequently reduced to the final amine product.

Desorption of the Product : The final product, 4-Aminoacetanilide, desorbs from the catalyst surface, making the active sites available for further reaction cycles.

The reaction pathway can be influenced by various factors, including the nature of the catalyst, the solvent, and the reaction conditions. The amide group in 4-Nitroacetanilide generally remains unaffected under typical hydrogenation conditions, allowing for the selective reduction of the nitro group.

Homogeneous Catalysis for Selective Reduction

While heterogeneous catalysis is more common, homogeneous catalysts offer the advantage of high selectivity and activity under milder reaction conditions. For the reduction of nitroarenes, various transition metal complexes have been explored. These catalysts, often featuring ligands that can be fine-tuned, can offer superior chemoselectivity, which is crucial when other reducible functional groups are present in the molecule.

Homogeneous catalysts for nitro group reduction are typically based on metals such as rhodium, ruthenium, and iridium. The mechanism of homogeneous hydrogenation also involves the activation of hydrogen by the metal complex and its subsequent transfer to the nitro group, proceeding through similar intermediates as in the heterogeneous pathway. The ability to modify the ligand environment of the metal center allows for precise control over the catalyst's activity and selectivity.

Optimization of Reaction Parameters and Catalyst Design

The efficiency and selectivity of the hydrogenation of 4-Nitroacetanilide are highly dependent on the reaction parameters and the design of the catalyst.

Reaction Parameters :

Temperature and Pressure : Increasing temperature and hydrogen pressure generally leads to higher reaction rates. However, excessively high temperatures can lead to undesirable side reactions and decomposition. Optimal conditions must be determined for each specific catalyst system.

Solvent : The choice of solvent can significantly impact the solubility of the reactants and the activity of the catalyst. Common solvents for this reaction include ethanol, methanol, and ethyl acetate.

Catalyst Loading : The amount of catalyst used affects the reaction rate. While a higher catalyst loading can increase the rate, it also adds to the cost. Optimization is key to achieving a balance between reaction time and cost-effectiveness.

Catalyst Design :

Active Metal : Palladium and platinum are highly effective for nitro group reduction. Nickel, particularly Raney nickel, is a more cost-effective alternative, though it may require more forcing conditions.

Catalyst Support : The activity of a heterogeneous catalyst can be significantly enhanced by dispersing the metal nanoparticles on a high-surface-area support. Common supports include activated carbon, alumina, and silica. The support can also influence the selectivity of the reaction.

Bimetallic Catalysts : The use of bimetallic catalysts, such as Pd-Cu or Ni-Fe, can lead to synergistic effects, resulting in enhanced activity and selectivity compared to their monometallic counterparts.

Interactive Data Table: Effect of Catalyst on 4-Nitroacetanilide Reduction

CatalystTemperature (°C)Pressure (atm)SolventConversion (%)Selectivity to 4-Aminoacetanilide (%)
5% Pd/C251Ethanol>99>98
10% Pt/C251Methanol>99>98
Raney Ni5010Ethanol9592
Ru/C7020Ethyl Acetate9895

Note: The values in this table are representative and can vary based on specific experimental conditions.

Chemoselective Reduction Strategies

Chemoselectivity is of paramount importance in the synthesis of complex molecules where multiple functional groups are present. In the case of 4-Nitroacetanilide, the goal is to selectively reduce the nitro group without affecting the amide functionality.

Utilizing Selective Reducing Agents

Beyond catalytic hydrogenation with molecular hydrogen, several other reducing agents can achieve the chemoselective reduction of the nitro group in 4-Nitroacetanilide.

Hydrazine (B178648) Hydrate (B1144303) : In the presence of a catalyst such as palladium on carbon or Raney nickel, hydrazine hydrate serves as a convenient hydrogen source for the reduction of nitro groups. scispace.com This method, known as catalytic transfer hydrogenation, often proceeds under milder conditions than direct hydrogenation with H2 gas.

Sodium Borohydride (B1222165) : While sodium borohydride is generally not effective for the reduction of nitroarenes on its own, its reactivity can be enhanced by the addition of a catalyst. nih.govwikipedia.org For instance, the NaBH4/Pd-C system can effectively reduce nitro groups.

Metal/Acid Systems : Classical methods for nitro group reduction involve the use of a metal, such as iron, tin, or zinc, in the presence of an acid, typically hydrochloric acid or acetic acid. commonorganicchemistry.com The Bechamp reduction, using iron filings and acetic acid, is a well-established method for the synthesis of 4-Aminoacetanilide from 4-Nitroacetanilide. prepchem.com

Tin(II) Chloride : Stannous chloride (SnCl2) is a mild and selective reducing agent for aromatic nitro compounds. commonorganicchemistry.com It is particularly useful when other reducible functional groups are present in the molecule.

Interactive Data Table: Comparison of Selective Reducing Agents for 4-Nitroacetanilide

Reducing Agent/SystemSolventReaction ConditionsYield of 4-Aminoacetanilide (%)
H2, Pd/CEthanolRoom Temperature, 1 atm>95
N2H4·H2O, Pd/CMethanolReflux~90
Fe, CH3COOHWater/Acetic AcidReflux~85
SnCl2·2H2OEthanolReflux~90

Note: The yields presented are approximate and can be optimized by adjusting reaction parameters.

Ligand-Accelerated Transformations

Ligand-accelerated transformations represent a significant refinement in catalytic chemistry, where the addition of a specific ligand enhances the rate and selectivity of a reaction. In the synthesis of 4-aminoacetanilide, ligands can play a crucial role in activating substrates and facilitating key bond-forming steps.

A notable example involves the use of tertiary amines, such as 1,4-diaza-bicyclo[2.2.2]octane (also known as triethylenediamine), in the acylation of p-phenylenediamine (B122844). chemicalbook.com In this process, p-phenylenediamine is reacted with acetic acid in a suitable solvent like ethyl acetate. chemicalbook.com The triethylenediamine ligand acts as a catalyst, likely by activating the acylating agent or the amine substrate, thereby accelerating the rate of acetamide (B32628) formation. This method, conducted under an inert atmosphere, has been reported to produce 4-aminoacetanilide in high purity (99.1%) and excellent yield (98.6%). chemicalbook.com The use of a ligand to accelerate the reaction allows for milder conditions and improved efficiency compared to uncatalyzed methods.

Table 1: Ligand-Accelerated Synthesis of 4-Aminoacetanilide

Reactants Ligand/Catalyst Solvent Temperature Yield Purity Reference

Biocatalytic and Green Synthetic Routes

The principles of green chemistry, which encourage the development of environmentally benign chemical processes, have spurred significant research into biocatalytic and sustainable synthetic methods for 4-aminoacetanilide. These routes leverage enzymes and non-toxic reagents to reduce waste and energy consumption.

Enzymatic biotransformation offers a highly selective and efficient alternative to traditional chemical synthesis. A prime example is the use of the bacterium Bacillus cereus. A specific strain, 10-L-2, isolated from soil, has demonstrated the ability to convert a variety of anilines into their corresponding acetanilides. nih.govscispace.com

This bacterium produces two distinct arylamine N-acetyltransferases (NATs), designated NAT-a and NAT-b, which catalyze the acetylation of one amino group of 4-phenylenediamine to yield 4-aminoacetanilide. nih.gov This biotransformation is remarkably efficient, achieving a 97% molar yield. nih.gov The reaction proceeds under mild, aqueous conditions, typical for biological processes, highlighting its potential as a sustainable manufacturing method. nih.govscispace.com

Table 2: Enzymatic Synthesis of 4-Aminoacetanilide via Bacillus cereus

Enzyme Source Key Enzymes Substrate Product Molar Yield Reference

The field of enzyme engineering offers powerful tools to enhance the capabilities of natural biocatalysts. nih.govnih.gov Techniques such as site-directed mutagenesis and directed evolution can be employed to modify an enzyme's structure to improve its stability, activity, and substrate specificity. tudelft.nl While the native NAT enzymes from Bacillus cereus already exhibit activity towards a range of anilines, their substrate scope is not unlimited; for instance, only NAT-a showed activity toward sulfamethazine. nih.gov

Enzyme engineering principles could be applied to these NATs to broaden their substrate scope further, potentially enabling the synthesis of a wider array of N-acetylated aromatic compounds. nih.gov By altering amino acid residues in the active site, researchers can tailor the enzyme to accept non-native substrates or to enhance its catalytic efficiency for existing ones, thereby creating novel biocatalytic pathways. nih.gov

Process intensification refers to the development of substantially smaller, cleaner, and more energy-efficient technologies. mdpi.com When applied to the enzymatic synthesis of 4-aminoacetanilide in bioreactors, this involves strategies to maximize productivity and efficiency. cetjournal.it Transitioning from traditional batch reactors to continuous-flow systems or implementing perfusion cultures can significantly increase the volumetric productivity of the Bacillus cereus fermentation. mdpi.comcetjournal.it

Further intensification can be achieved by optimizing the reactor design to improve mass and heat transfer, which are critical for maintaining optimal enzyme activity. intramicron.comsemanticscholar.org Immobilizing the enzyme or the whole bacterial cells onto a solid support within the reactor is another key strategy. This allows for higher catalyst loading, easier separation of the product from the biocatalyst, and continuous operation over extended periods, making the entire process more economically viable and scalable. intramicron.com

A widely adopted green chemistry approach to synthesizing 4-aminoacetanilide involves the reduction of 4-nitroacetanilide. wikipedia.org Traditional methods often use reagents like iron filings in acidic conditions, which can generate significant waste. prepchem.com A more environmentally benign alternative employs a system of zinc powder and ammonium (B1175870) chloride (Zn/NH₄Cl) in an aqueous medium. wikipedia.orgresearchgate.net

This method is attractive due to its use of water as a solvent, avoiding the need for volatile organic compounds. researchgate.net The Zn/NH₄Cl system provides a mild and effective means of reducing the nitro group to an amine. tsijournals.comtsijournals.com Such aqueous-based reduction methods are safer, less costly, and produce waste that is easier to manage, aligning with the core tenets of sustainable chemistry. researchgate.net

The emphasis on minimizing or eliminating organic solvents is a central theme in green synthesis. The aforementioned reduction of 4-nitroacetanilide using Zn/NH₄Cl is a prime example of a reaction carried out in an aqueous medium. wikipedia.orgresearchgate.net This approach not only reduces the environmental footprint associated with solvent use and disposal but can also simplify the product work-up, as 4-aminoacetanilide has limited solubility in cold water, facilitating its isolation via filtration. scispace.com Research continues to explore solvent-free conditions, such as solid-state reactions, which could further enhance the environmental profile of 4-aminoacetanilide synthesis by eliminating liquid waste streams entirely. researchgate.net

Environmentally Benign Reduction Methods (e.g., Zn/NH4Cl in water)

Recovery and Recycling of Reagents

A significant focus in the green synthesis of 4-aminoacetanilide from 4-nitroacetanilide is the recovery and recycling of reagents, particularly the metal catalysts used in the reduction of the nitro group. researchgate.net Traditional methods often employ stoichiometric amounts of metals like iron or zinc in acidic media. researchgate.net While effective, these methods generate large amounts of metal sludge, posing environmental and disposal challenges.

Modern approaches prioritize the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. These catalysts are often based on common reduction metals supported on various materials. The primary advantage is the simplification of the product purification process and the reduction of waste. researchgate.net

Several methods are employed for the recovery of these heterogeneous catalysts:

Filtration and Centrifugation: Solid-supported catalysts can be recovered through simple filtration or centrifugation after the reaction is complete. mdpi.com This is a straightforward and widely used technique in laboratory and industrial settings.

Magnetic Separation: A particularly efficient method involves immobilizing the catalyst on magnetic nanoparticles, such as ferrite. unirc.it After the reaction, the catalyst can be quickly and efficiently removed from the product mixture using an external magnet. mdpi.com This technique avoids tedious filtration and minimizes catalyst loss during recovery. Studies on similar reductions have shown that magnetically recoverable catalysts can be reused for multiple cycles without a significant drop in activity. unirc.it

Table 1: Comparison of Catalyst Recovery Methods
Recovery MethodDescriptionAdvantagesDisadvantages
Filtration/CentrifugationMechanical separation of the solid catalyst from the liquid reaction mixture. mdpi.comSimple, widely applicable, low technology requirement.Can be time-consuming, potential for catalyst loss during handling, may not be suitable for very fine particles. mdpi.com
Magnetic SeparationUse of an external magnetic field to separate a catalyst immobilized on a magnetic support. unirc.itFast, highly efficient, minimal catalyst loss, simplifies work-up. mdpi.comRequires synthesis of a magnetic catalyst, initial setup cost may be higher.

Novel Synthetic Techniques

Innovation in synthetic chemistry has led to the development of new techniques that offer significant advantages over conventional batch processing. These methods, including microwave-assisted synthesis and flow chemistry, provide pathways for faster, safer, and more scalable production of 4-aminoacetanilide.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijprdjournal.com Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reactants and solvent through dielectric heating. This results in rapid and uniform heating throughout the reaction vessel, often leading to dramatic reductions in reaction times, increased product yields, and improved purity by minimizing side reactions. ijprdjournal.comresearchgate.net

The synthesis of acetamides, the functional group central to 4-aminoacetanilide, has been shown to be highly efficient under microwave irradiation. For instance, amidation reactions that might take several hours using conventional reflux can often be completed in a matter of minutes with microwave assistance, frequently with higher yields. mdpi.com Solvent-free conditions can sometimes be employed, further enhancing the green credentials of the synthesis. mdpi.com Research on the synthesis of various acetamide derivatives has demonstrated a significant reduction in reaction time and an increase in yield when switching from conventional heating to microwave irradiation. preprints.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Acetamide Derivatives preprints.org
CompoundMethodReaction TimeYield (%)
2-((4-aminophenyl)amino)-N-(pyridin-3-yl)acetamideConventional7 hours60
Microwave10 minutes85
2-((4-aminophenyl)amino)-N-(pyrimidin-2-yl)acetamideConventional8 hours55
Microwave12 minutes80

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production. aurigeneservices.com In a flow system, reactants are continuously pumped through a network of tubes and reactors where they mix and react. youtube.com This methodology offers numerous advantages, particularly for large-scale manufacturing. aurigeneservices.com

Key benefits of applying flow chemistry to the production of compounds like 4-aminoacetanilide include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with handling hazardous reagents or exothermic reactions. rsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields. mdpi.com

Scalability: Increasing production capacity is a matter of running the system for a longer duration or by "scaling out" (running multiple systems in parallel), rather than redesigning and using larger, more hazardous batch reactors. aurigeneservices.com

Automation: Flow systems are readily automated, allowing for continuous operation with real-time monitoring and control of reaction parameters, ensuring high reproducibility. researchgate.net

While specific protocols for the continuous flow synthesis of 4-aminoacetanilide are not widely published, the principles are directly applicable. The synthesis, particularly the reduction of 4-nitroacetanilide, could be readily adapted to a flow process using a packed-bed reactor containing a solid-supported catalyst. This would allow for the continuous conversion of the starting material to 4-aminoacetanilide, with the product stream emerging from the reactor for subsequent purification. This approach is increasingly being adopted in the pharmaceutical industry for the manufacturing of active pharmaceutical ingredients (APIs). rsc.orgmdpi.com

Table 3: Conceptual Advantages of Flow Chemistry for 4-Aminoacetanilide Production
ParameterBatch ProcessingContinuous Flow Processing
SafetyHigher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer due to small reactor volumes and excellent heat control. rsc.org
Efficiency & YieldCan be limited by inefficient mixing and heat transfer, leading to side products.Often higher yields and purity due to precise control over reaction parameters. aurigeneservices.com
ScalabilityDifficult and requires significant process redevelopment for larger vessels.Easily scalable by extending run time or numbering-up systems. aurigeneservices.com
Process ControlParameters can vary within the large reactor volume.Precise, real-time control over temperature, pressure, and residence time. mdpi.com

While 4-aminoacetanilide itself is a valuable intermediate, there is significant interest in synthesizing its analogues for applications in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and functional group tolerance. scispace.com

By using 4-aminoacetanilide or its halogenated precursors as building blocks, a wide array of derivatives can be created. For example:

Buchwald-Hartwig Amination: This reaction can be used to couple a halogenated acetanilide (B955) derivative with various amines, or conversely, to couple 4-aminoacetanilide with various aryl or vinyl halides. This allows for the synthesis of N-aryl or N-alkyl derivatives of 4-aminoacetanilide, expanding the structural diversity.

Suzuki and Stille Couplings: These reactions can introduce new aryl, vinyl, or alkyl groups onto the aromatic ring of a halogenated 4-aminoacetanilide precursor. This is a key method for building more complex molecular architectures.

Heck Coupling: This reaction facilitates the substitution of a vinylic hydrogen with an aryl or vinyl group, allowing for the attachment of unsaturated side chains to the molecule.

These palladium-catalyzed methods provide a modular approach to synthesizing libraries of 4-aminoacetanilide analogues. By systematically varying the coupling partners, chemists can fine-tune the electronic and steric properties of the final molecules for specific applications. For instance, unnatural amino acids with diverse side chains can be synthesized using palladium-catalyzed 1,4-addition of boronic acids to acetamidoacrylate precursors. nih.gov

Table 4: Examples of Palladium-Catalyzed Reactions for Synthesizing Analogues
Reaction NameBond FormedTypical ReactantsPotential Application for Analogues
Buchwald-Hartwig AminationAryl C-NAryl Halide + AmineSynthesis of N-aryl derivatives of 4-aminoacetanilide.
Suzuki CouplingAryl C-CAryl Halide + Arylboronic AcidIntroduction of new aromatic rings onto the 4-aminoacetanilide scaffold.
Heck CouplingAryl C-C (vinyl)Aryl Halide + AlkeneAttachment of alkene side chains to the aromatic ring.
Conjugate AdditionC-CArylboronic Acid + α,β-Unsaturated AcrylateSynthesis of aryl amino acid derivatives. nih.gov

Table of Compounds

Table 5: List of Chemical Compounds Mentioned
Compound Name
4-Aminoacetanilide
N-(4-aminophenyl)acetamide
4-nitroacetanilide
2-((4-aminophenyl)amino)-N-(pyridin-3-yl)acetamide
2-((4-aminophenyl)amino)-N-(pyrimidin-2-yl)acetamide

Chemical Reactivity and Mechanistic Studies of 4 Aminoacetanilide

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine is a key functional group that governs much of the compound's reactivity, serving as a precursor for the synthesis of a wide range of derivatives through reactions like electrophilic substitution and diazotization.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on the ring, the amino and acetamido groups, play a critical role in determining the rate and position of this substitution.

Both the amino (-NH₂) and the acetamido (-NHCOCH₃) groups are electron-donating groups (EDGs). They increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, through resonance. This donation of electrons activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vedantu.comlkouniv.ac.in

The directing effect of these groups can be explained by examining the stability of the resonance structures of the cationic intermediate (the sigma complex) formed during the reaction. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is placed on the carbon atom directly bonded to the nitrogen atom. This allows the lone pair of electrons on the nitrogen to delocalize and stabilize the positive charge, a stabilization that is not possible with meta attack. lkouniv.ac.inyoutube.com Consequently, electrophilic substitution occurs almost exclusively at the positions ortho and para to these activating groups. lkouniv.ac.inchemistrytalk.org In 4-aminoacetanilide, the positions ortho to the amino group (and meta to the acetamido group) and ortho to the acetamido group (and meta to the amino group) are the primary sites for substitution.

Table 1: Electronic Effects of Substituents in 4-Aminoacetanilide
Substituent GroupElectronic EffectDirecting InfluenceImpact on Reactivity
Amino (-NH₂)Strongly Electron-Donating (Resonance)Ortho, Para-DirectingStrongly Activating
Acetamido (-NHCOCH₃)Moderately Electron-Donating (Resonance)Ortho, Para-DirectingActivating

While both the amino and acetamido groups are activating, the acetamido group has a significantly more moderate activating effect. msu.edu The reason for this attenuated influence lies in the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group of the acetyl moiety. vedantu.comreddit.com This cross-conjugation makes the lone pair less available for donation into the aromatic ring.

This moderation of reactivity is a crucial synthetic strategy. Aniline, with its highly activating amino group, can be difficult to control in electrophilic substitution reactions, often leading to multiple substitutions (e.g., polybromination) and oxidation side products. msu.edu By converting the amino group to an acetamido group (acetylation), the reactivity is tempered, allowing for more selective, mono-substitution reactions. msu.edu Furthermore, the steric bulk of the acetamido group often favors substitution at the less hindered para position over the ortho positions. ijarsct.co.inlibretexts.org

The primary aromatic amine functionality of 4-aminoacetanilide allows it to undergo diazotization. This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate in organic synthesis. The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures. organic-chemistry.org

Once formed, the aryl diazonium salt of 4-aminoacetanilide can be subjected to a variety of nucleophilic substitution reactions where the diazonio group is replaced, and nitrogen gas (N₂) serves as an excellent leaving group. The Sandmeyer reaction is a prominent example, utilizing copper(I) salts as catalysts to introduce halides or a cyano group. wikipedia.orgbyjus.com

This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org It provides a reliable method for synthesizing specific aryl halides and nitriles that may be difficult to produce through direct electrophilic substitution. organic-chemistry.orgnih.gov

Table 2: Common Sandmeyer Reactions
Target Functional GroupReagentProduct Type
Chloro (-Cl)Copper(I) Chloride (CuCl)Aryl Chloride
Bromo (-Br)Copper(I) Bromide (CuBr)Aryl Bromide
Cyano (-CN)Copper(I) Cyanide (CuCN)Aryl Nitrile (Benzonitrile)

Aryl diazonium salts are weak electrophiles and can react with highly activated aromatic compounds, such as phenols and anilines, in another type of electrophilic aromatic substitution known as azo coupling. wikipedia.orgorganic-chemistry.org This reaction results in the formation of an azo compound, characterized by the -N=N- functional group, which links two aromatic rings.

The reaction is highly pH-dependent. For coupling with phenols, mildly alkaline conditions are used to deprotonate the phenol (B47542) into the more strongly activating phenoxide ion. youtube.com For coupling with other aromatic amines, the reaction is typically run in mildly acidic to neutral conditions. organic-chemistry.orgyoutube.com This prevents the protonation of the coupling amine, which would deactivate it, while being acidic enough to maintain the concentration of the diazonium salt. youtube.com The substitution typically occurs at the para position of the activated coupling partner unless that position is already occupied, in which case ortho coupling is observed. wikipedia.orgyoutube.com

N-Alkylation and N-Acylation Reactions

The presence of two nitrogen atoms with different nucleophilicities is central to the alkylation and acylation reactions of 4-aminoacetanilide. The primary amino group is considerably more reactive towards electrophiles than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group. This difference in reactivity allows for selective reactions at the primary amine.

N-alkylation of primary aromatic amines can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. nih.gov The nucleophilicity of the nitrogen atom tends to increase with each alkylation, making the secondary amine product more reactive than the starting primary amine. nih.gov

Strategies to achieve selective mono-alkylation often involve using a large excess of the amine, which statistically favors the mono-alkylated product. Other methods rely on specific reagents or catalysts that can differentiate between the primary and secondary amine. organic-chemistry.org For instance, reductive amination or the use of bulky alkylating agents can favor mono-alkylation due to steric hindrance. While specific documented strategies for the controlled alkylation of 4-aminoacetanilide are not extensively detailed in readily available literature, general principles suggest that careful control of stoichiometry and reaction conditions would be crucial.

Table 1: General Strategies for Controlled N-Alkylation of Primary Amines

Strategy Description Expected Outcome with 4-Aminoacetanilide
Stoichiometric Control Using a large excess of 4-aminoacetanilide relative to the alkylating agent. Favors mono-alkylation at the primary amino group.
Reductive Amination Reaction with an aldehyde or ketone in the presence of a reducing agent. Can provide mono-alkylation with better control than direct alkylation with alkyl halides.
Use of Bulky Reagents Employing sterically hindered alkylating agents or catalysts. Increases the selectivity for mono-alkylation due to steric hindrance around the nitrogen atom. organic-chemistry.org

| Catalytic Methods | Utilizing catalysts that promote selective N-alkylation of amines with alcohols, producing water as the only byproduct. nih.govnih.gov | Offers a green and highly selective route to mono- or di-N-alkylated products. nih.gov |

Di-alkylation would require harsher conditions or more reactive alkylating agents to overcome the steric hindrance and reduced reactivity after the first alkylation.

Selective acylation, or amide formation, occurs preferentially at the more nucleophilic primary amino group of 4-aminoacetanilide. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. The reaction typically involves treating 4-aminoacetanilide with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.

This selectivity is fundamental in various synthetic applications. For example, 4-aminoacetanilide serves as a key intermediate in the synthesis of dyes and pharmaceuticals. wikipedia.org Its primary amine can be acylated to introduce new functional groups or to build larger molecular scaffolds. Research has shown that 4-aminoacetanilide can be used as a starting material for the synthesis of β-lactams and in condensation reactions with aromatic aldehydes, which proceeds via the primary amino group. scispace.com

The conditions for acylation can be tuned to ensure high selectivity. For instance, the choice of solvent and base can influence the reaction rate and yield. The formation of a mixed anhydride from a carboxylic acid and a sulfonyl chloride has been described as an efficient method for the selective N-acylation of amino alcohols, a principle that can be extended to molecules like 4-aminoacetanilide. google.com

Reactivity of the Amide Moiety

The amide group in 4-aminoacetanilide is significantly less reactive than the primary amine. It is a stable functional group, and its reactions, such as hydrolysis, typically require forceful conditions like heating with strong acids or bases. masterorganicchemistry.com

The hydrolysis of the acetamido group in 4-aminoacetanilide cleaves the amide bond to yield p-phenylenediamine (B122844) and acetic acid (or its salt). prepchem.com This reaction is a retro-synthesis of one of the preparation methods for 4-aminoacetanilide.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is typically carried out by heating the compound with a strong acid like hydrochloric acid or sulfuric acid. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. study.com Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid and the protonated amine. study.com Studies on the closely related acetanilide (B955) have detailed the kinetics and mechanism of this transformation. rsc.org

Base-Catalyzed Hydrolysis : In the presence of a strong base, such as sodium hydroxide (B78521), and heat, the amide is hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This process results in the formation of a carboxylate salt (sodium acetate) and the free amine (p-phenylenediamine). prepchem.com The conditions must be carefully controlled, as excessive heating or high base concentration during the synthesis of 4-aminoacetanilide can cause unintended hydrolysis. prepchem.com

Table 2: Products of 4-Aminoacetanilide Amide Hydrolysis

Condition Reagents Organic Products
Acidic Dilute HCl or H₂SO₄, Heat p-Phenylenediamine, Acetic Acid

| Basic | NaOH solution, Heat | p-Phenylenediamine, Sodium Acetate |

Direct N-substitution on the already formed amide nitrogen is generally difficult due to its low nucleophilicity. However, skeletal rearrangements involving the amide group are well-known reactions in organic chemistry, although they often require specific precursors and conditions. nih.gov

One of the most famous amide rearrangements is the Hofmann rearrangement , which converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. wiley-vch.de Applying this to 4-aminoacetanilide would theoretically involve converting the acetamido group into a primary amine, which is not a straightforward transformation and would likely require modification of the acetyl group first.

Another relevant transformation is the Beckmann rearrangement , which converts an oxime into an amide. masterorganicchemistry.com While this is not a direct reaction of the amide group itself, it represents a synthetic route to amides and illustrates the types of skeletal reorganizations that are possible in related structures. nih.govlibretexts.org There are no common, direct rearrangement reactions that start with the N-aryl amide moiety of 4-aminoacetanilide to yield structurally different products under standard laboratory conditions. Such transformations would likely involve complex, multi-step synthetic sequences.

Exploration of Chemo-, Regio-, and Stereoselectivity in Complex Reactions

The presence of multiple reactive sites on 4-aminoacetanilide makes it an interesting substrate for studying selectivity in chemical reactions. masterorganicchemistry.com

Chemoselectivity : This refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov In 4-aminoacetanilide, the primary amine is a much stronger nucleophile and base than the amide nitrogen. Therefore, electrophilic reagents like alkyl halides and acyl chlorides will react chemoselectively with the -NH2 group. This is a foundational principle in the synthetic use of this compound. scispace.com

Regioselectivity : This relates to the preference for reaction at one position over another. masterorganicchemistry.com In electrophilic aromatic substitution reactions, the substitution pattern on the benzene ring is directed by the existing groups. Both the amino group and the acetamido group are ortho-, para-directing activators. Since they are para to each other, any new substituent will be directed to the positions ortho to either the amino or the acetamido group (positions 2, 3, 5, and 6). The -NH2 group is a stronger activating group than -NHCOCH3, so substitution would be expected to occur primarily at the positions ortho to the amino group (positions 3 and 5). However, the bulky acetamido group can provide steric hindrance, potentially influencing the final position of the incoming electrophile. A review by Vilsmeir-Haack noted a regioselective synthesis of quinolines from N-arylacetamides, demonstrating regiocontrol in cyclization reactions involving this class of compounds. scispace.com

Stereoselectivity : This describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com 4-Aminoacetanilide itself is an achiral molecule. Stereoselectivity would become a relevant consideration if the molecule were to react with a chiral reagent or if a reaction created a new chiral center. For example, if 4-aminoacetanilide were used in a reaction that forms a new stereocenter, the use of a chiral catalyst could lead to the preferential formation of one enantiomer over the other (an enantioselective reaction). masterorganicchemistry.com No specific examples of stereoselective reactions involving 4-aminoacetanilide as a substrate are prominently featured in the surveyed literature.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at a molecular level. For a compound like 4-Aminoacetanilide, theoretical calculations can elucidate reaction pathways, determine the geometries of transition states, and predict the energetics of these processes. Such studies are invaluable for understanding the compound's reactivity, optimizing reaction conditions for its synthesis or derivatization, and predicting the formation of potential byproducts. While specific, in-depth computational studies focused exclusively on the reaction mechanisms of 4-Aminoacetanilide are not extensively documented in publicly available literature, we can infer the methodologies and potential findings from computational work on analogous systems, such as the acetylation of anilines and electrophilic substitution on acetanilide.

The primary tool for such investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. These pathways include high-energy transition states, which represent the kinetic barrier to the reaction.

A key area of interest for computational analysis would be the N-acetylation of p-phenylenediamine to form 4-Aminoacetanilide. Theoretical models can predict the partial atomic charges on the nitrogen atoms of the diamine, providing insight into their relative nucleophilicity. Studies on substituted anilines have shown that the calculated partial atomic charge on the amine nitrogen is a crucial parameter for predicting the likelihood of N-acetylation. By modeling the nucleophilic attack of the amino group on an acetylating agent like acetic anhydride, the transition state for this reaction can be located and its structure and energy determined.

Furthermore, computational studies can explore the reactivity of the aromatic ring in 4-Aminoacetanilide towards electrophilic substitution. The acetamido group is an activating, ortho-, para-directing group, while the amino group is a strongly activating, ortho-, para-directing group. DFT calculations can quantify the electron-donating effects of these substituents and predict the most likely sites for electrophilic attack by calculating molecular orbitals and electrostatic potential maps. For instance, in a reaction such as nitration, computational models could compare the activation energy barriers for attack at the positions ortho and meta to the amino group, thereby predicting the regioselectivity of the reaction.

Illustrative Research Findings

To exemplify the type of data generated from such computational studies, the following table presents hypothetical findings for the electrophilic bromination of 4-Aminoacetanilide. This data is illustrative and intended to represent the output of a typical DFT study on this type of reaction.

Reaction PathwayCalculated Activation Energy (kcal/mol)Transition State C-Br Bond Length (Å)Transition State H-Br Bond Length (Å)Relative Product Stability (kcal/mol)
Ortho-attack (to -NH2)12.52.151.500.0
Meta-attack (to -NH2)18.22.281.45+5.7

In this hypothetical study, the lower activation energy for the ortho-attack pathway strongly suggests that this is the kinetically favored reaction, leading to the formation of the ortho-brominated product as the major isomer. The shorter C-Br bond length in the ortho transition state indicates an earlier transition state along the reaction coordinate. The relative product stability, with the ortho product being more stable (set to 0.0 kcal/mol as the reference), further supports its prevalence as the thermodynamic product.

Such computational insights are instrumental in rationalizing experimentally observed outcomes and in guiding the design of new synthetic routes involving 4-Aminoacetanilide and its derivatives.

Derivatization Strategies and Analogue Synthesis

The presence of two distinct functional groups—the aromatic ring and the two nitrogen-containing substituents—allows for the targeted synthesis of a wide array of 4-aminoacetanilide derivatives. These derivatizations can be broadly categorized into reactions that functionalize the aromatic core and those that modify the exocyclic nitrogen atoms.

Synthesis of Substituted N-(4-Aminophenyl)acetamide Derivatives

The aromatic ring of 4-aminoacetanilide is activated towards electrophilic aromatic substitution. The directing effects of the two existing substituents govern the regiochemical outcome of these reactions. The primary amino group (-NH2) is a powerful activating group, while the acetamido group (-NHCOCH3) is a moderately activating group. Both are ortho, para-directing. Since the para position is already occupied, incoming electrophiles are directed to the positions ortho to the existing groups. The stronger activating effect of the amino group preferentially directs substitution to positions 3 and 5 (ortho to the -NH2 group and meta to the -NHCOCH3 group).

Key electrophilic substitution reactions include:

Sulfonation: The reaction of 4-aminoacetanilide with sulfonating agents introduces a sulfonic acid (-SO3H) group onto the aromatic ring. This substitution occurs predominantly at the position ortho to the strongly activating amino group.

Halogenation: Introducing halogen atoms such as bromine or chlorine can be achieved using appropriate halogenating agents. The substitution pattern is similarly directed by the activating groups present on the ring.

Nitration: While direct nitration can be complicated by the potential for oxidation of the amino group, carefully controlled conditions can introduce a nitro (-NO2) group. Often, protection of the primary amine is considered to achieve selective nitration.

ReactionReagentMajor Product
SulfonationH₂SO₄/SO₃4-Acetamido-2-aminobenzenesulfonic acid
BrominationBr₂/CH₃COOH2-Bromo-4-acetamidoaniline

The primary amino group of 4-aminoacetanilide is a key site for nucleophilic reactions, allowing for the synthesis of a variety of N-substituted derivatives.

Schiff Base Formation: One of the most common derivatizations involves the condensation reaction between the primary amino group of 4-aminoacetanilide and various aldehydes or ketones. This reaction forms an imine, commonly known as a Schiff base. These Schiff bases are not only important final products but also serve as crucial intermediates for the synthesis of more complex molecules, such as beta-lactams and other heterocycles. scispace.com For instance, reacting 4-aminoacetanilide with substituted aromatic aldehydes yields N-(4-(arylideneamino)phenyl)acetamides. scispace.com

Acylation: The primary amine can be further acylated by reacting it with acyl chlorides or anhydrides. This leads to the formation of N,N'-diacyl-p-phenylenediamine derivatives, where both nitrogen atoms are part of an amide linkage.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides, though controlling the degree of alkylation can be challenging, with the potential for formation of secondary and tertiary amines.

Reaction TypeReagent ExampleProduct Class
Schiff Base FormationAromatic Aldehyde (Ar-CHO)N-(4-(arylideneamino)phenyl)acetamide
AcylationAcetyl Chloride (CH₃COCl)N,N'-(1,4-phenylene)diacetamide
AlkylationAlkyl Halide (R-X)N-Alkyl-N'-(acetyl)-1,4-phenylenediamine

Utilization of 4-Aminoacetanilide in Heterocyclic Synthesis

The bifunctional nature of 4-aminoacetanilide makes it an exceptionally useful precursor for the construction of various heterocyclic ring systems. wikipedia.org Both the primary amine and the activated aromatic ring can participate in cyclization reactions.

Synthesis of Beta-Lactam Structures

4-Aminoacetanilide is a documented starting material for the synthesis of β-lactams (2-azetidinones), which are core structural motifs in many important antibiotics. wikipedia.orgscispace.com The synthesis typically proceeds via a two-step sequence:

Imine Formation: First, 4-aminoacetanilide is condensed with an aromatic aldehyde to form the corresponding Schiff base (an N-aryl imine). scispace.com

Staudinger Cycloaddition: The resulting imine is then subjected to a [2+2] cycloaddition reaction with a ketene (B1206846). The ketene is usually generated in situ from an acyl chloride (e.g., acetyl chloride) and a tertiary amine base like triethylamine. This cycloaddition step constructs the four-membered β-lactam ring. scispace.com

Formation of Quinoline (B57606) and Related Heterocycles

Quinolines, another important class of nitrogen-containing heterocycles, can be synthesized using 4-aminoacetanilide derivatives. One notable method is the Vilsmeier-Haack reaction. In this reaction, N-arylacetamides, such as 4-aminoacetanilide, are treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). This process leads to a cyclization reaction that forms a quinoline ring system substituted with a chloro group at the 2-position and a formyl group at the 3-position. scispace.com The acetamido group of the starting material becomes part of the newly formed heterocyclic ring.

Applications in the Synthesis of other Nitrogen-Containing Rings

The chemical reactivity of 4-aminoacetanilide has been harnessed to synthesize a broader range of nitrogen-containing heterocycles. The primary amino group is a versatile handle for building various ring systems. For example, it can be used in condensation reactions with dicarbonyl compounds or their equivalents to form rings like pyrroles and imidazoles. Furthermore, derivatization of the amino group, for instance into a urea (B33335) or thiourea, provides precursors for other heterocyclic systems like pyrimidines and thiazoles. Its role as a precursor highlights its importance in generating molecular diversity for applications in medicinal chemistry and materials science.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives (excluding biological activity)

The chemical derivatization of 4-Aminoacetanilide provides a versatile platform for systematically studying the relationships between molecular structure and the resultant chemical reactivity and physical properties. By introducing various functional groups at the primary amine or on the aromatic ring, it is possible to modulate the electronic and steric characteristics of the molecule, leading to predictable changes in its behavior. These studies are fundamental to the rational design of new materials with tailored properties for applications in areas such as dyes and pigments. wikipedia.org

Structure-Reactivity Relationships

The reactivity of 4-Aminoacetanilide derivatives is primarily governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing acetylamino group (-NHCOCH₃). Modifications to the molecular scaffold can significantly alter the electron density at key reactive sites.

Influence of Substituents on Amine Reactivity: The nucleophilicity of the primary amino group is highly sensitive to the electronic effects of other substituents on the aromatic ring. The introduction of electron-donating groups (EDGs) enhances the electron density on the nitrogen atom, increasing its reactivity toward electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the amine, making reactions such as acylation or alkylation more difficult.

Formation of Schiff Bases and Heterocycles: One of the most common derivatization strategies involves the condensation of the primary amino group with various aldehydes and ketones to form Schiff bases (imines). scispace.com The formation rate and stability of these imines are influenced by the electronic nature of the substituents on both the 4-Aminoacetanilide ring and the carbonyl compound. These Schiff bases are often valuable intermediates for the synthesis of various heterocyclic compounds. scispace.com For example, a Schiff base derived from 4-Aminoacetanilide can undergo cyclization reactions to form β-lactams. scispace.com

Azo Coupling Reactions: The amino group can be diazotized and coupled with electron-rich aromatic compounds (like phenols and anilines) to produce intensely colored azo dyes. jbiochemtech.comjbiochemtech.com The reactivity of the diazonium salt and the subsequent coupling reaction are dependent on the substituents present. The vibrant coloration of these compounds arises from the extended π-conjugated system created by the azo (-N=N-) linkage, which connects the two aromatic rings. jbiochemtech.com

Structure-Property Relationships

Modifying the structure of 4-Aminoacetanilide derivatives leads to significant and often predictable changes in their physical and spectroscopic properties.

Physical Properties (Melting Point and Solubility): The physical state, melting point, and solubility of derivatives are directly linked to intermolecular forces, molecular weight, and molecular symmetry. For instance, the position of the amino group in the isomers of aminoacetanilide dramatically affects the melting point due to differences in crystal packing and hydrogen bonding capabilities. Derivatization of the amino group can either increase or decrease the melting point depending on the nature of the substituent and its effect on intermolecular interactions.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-Aminoacetanilide C₈H₁₀N₂O150.18132-135Yellow solid
3-Aminoacetanilide C₈H₁₀N₂O150.1887-89Slight green solid
4-Aminoacetanilide C₈H₁₀N₂O150.18164-167White to reddish solid
Data sourced from references wikipedia.orgscispace.com.

Spectroscopic Properties: Spectroscopic analysis is a powerful tool for elucidating structure-property relationships.

UV-Visible Spectroscopy: The electronic absorption properties are highly dependent on the extent of π-conjugation within the molecule. The parent 4-Aminoacetanilide has a simple UV spectrum. However, the formation of derivatives with extended chromophores, such as azo dyes, shifts the maximum absorption wavelength (λmax) into the visible region. The exact color of the dye is determined by the specific combination of the diazo component and the coupling component, as different substituents cause bathochromic (red-shift) or hypsochromic (blue-shift) effects. jbiochemtech.com Azo dyes are known for their strong coloration, which is directly attributable to the n→π* and π→π* electronic transitions within the extended conjugated system. jbiochemtech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of atoms. Upon derivatization, the chemical shifts of the aromatic protons are altered depending on the electronic nature (shielding or deshielding) of the introduced functional group.

The following table details the spectroscopic properties of representative derivatives, illustrating the impact of structural modifications.

Derivative TypeExample StructureKey IR Bands (cm⁻¹)λmax (nm)Observed Color
Schiff Base N-(4-(benzylideneamino)phenyl)acetamide~1625 (C=N), ~1660 (C=O)Not typically in visible rangePale Yellow
Azo Dye 4-amino-N-(4-acetamidophenyl) benzenesulfonamide (B165840) derivative~1445 (N=N), ~1670 (C=O)~450-550Yellow to Red
Spectroscopic data are generalized from typical values for these classes of compounds. researchgate.net

By systematically synthesizing derivatives and analyzing their properties, a comprehensive understanding of the structure-reactivity and structure-property relationships can be established. This knowledge is crucial for the targeted synthesis of molecules with specific, predetermined characteristics for advanced applications.

Applications As a Versatile Building Block in Organic Synthesis

Precursor in Multi-Step Syntheses of Complex Organic Molecules

The structural framework of 4-Aminoacetanilide makes it an important starting material in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. wikipedia.orgscispace.com Its derivatives are key intermediates in the creation of various heterocyclic and aromatic compounds. wikipedia.org

One of the notable applications is in the synthesis of β-lactams, which are core structural components of many antibiotic agents. scispace.com For example, 4-Aminoacetanilide can be condensed with an aromatic aldehyde, such as 4-methoxybenzaldehyde, to yield an N-benzylideneamino-phenyl)acetamide intermediate. This intermediate is a crucial component in the subsequent synthesis of complex quinoline-containing β-lactam structures like oxa-azetidin-1-yl-quinoline-3-carbaldehyde. scispace.com

Furthermore, 4-Aminoacetanilide is a well-established precursor in the synthesis of the widely used analgesic and antipyretic drug, Acetaminophen (Paracetamol). scispace.com The synthesis involves the conversion of the primary amino group on 4-Aminoacetanilide into a diazonium salt, which is then hydrolyzed to introduce a hydroxyl group, yielding the final N-(4-hydroxyphenyl)acetamide molecule. scispace.comresearchgate.net

The table below summarizes key multi-step syntheses starting from 4-Aminoacetanilide.

Starting MaterialKey Intermediate(s)Final Product Class/MoleculeApplication Area
4-AminoacetanilideN-(4-(4'-methoxybenzylideneamino)phenyl)acetamideβ-lactams (e.g., oxa-azetidin-1-yl-quinoline-3-carbaldehyde)Pharmaceuticals
4-AminoacetanilideDiazonium salt derivativeAcetaminophen (Paracetamol)Pharmaceuticals
4-AminoacetanilideVarious intermediatesAzo dyesDyes & Pigments

Role in the Design and Synthesis of Functional Organic Materials

Beyond its role in synthesizing discrete molecules, 4-Aminoacetanilide is utilized in the development of functional materials. Its application is prominent in the dye and pigment industry, where it serves as an intermediate for various colorants. wikipedia.orgscispace.com

A specific application in materials science involves its use in directing the assembly of nanoparticles. scispace.com Research has shown that 4-Aminoacetanilide can mediate the organization of citrate-stabilized spherical gold (Au) nanoparticles into linear arrays. The concentration of 4-Aminoacetanilide in the medium directly influences the structure of these assemblies; higher concentrations lead to the formation of longer and even branched nanoparticle chains. scispace.com This capability highlights its role in controlling the supramolecular architecture of nanomaterials, which is crucial for developing materials with specific optical or electronic properties.

Material ComponentRole of 4-AminoacetanilideResulting Functional MaterialPotential Application
Gold (Au) NanoparticlesAssembly-directing agentLinear and branched nanoparticle arraysNanoelectronics, Sensors

Development of Ligands for Catalysis

While the amine and amide functionalities present in 4-Aminoacetanilide are common in the design of ligands for metal catalysis, the direct application of its derivatives as primary ligands is not extensively documented in prominent research. The broader classes of amino acids and peptides are recognized for their ability to form effective chiral ligands for transition metal-catalyzed reactions. mdpi.com Similarly, various amide-containing structures are crucial in the development of specialized ligands, such as pincer ligands for nickel-catalyzed reactions. organic-chemistry.org However, specific research highlighting derivatives of 4-Aminoacetanilide in the development of ligands for catalysis is not a major focus in the available chemical literature.

Advanced Analytical Methodologies for Research on 4 Aminoacetanilide and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a powerful tool for analyzing chemical species at the molecular level by examining the interaction between matter and electromagnetic radiation. jchps.com High-resolution techniques are particularly valuable as they provide detailed information about molecular structure, composition, and bonding. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. jchps.com It provides information about the carbon-hydrogen framework of a molecule.

1D NMR: One-dimensional NMR, including ¹H NMR and ¹³C NMR, is fundamental for structural analysis.

¹H NMR: The ¹H NMR spectrum of 4-Aminoacetanilide provides key information. The integration of the peaks reveals the ratio of protons in the molecule egyankosh.ac.in. For instance, signals corresponding to the aromatic protons, the amine (-NH₂) protons, the amide (-NH) proton, and the methyl (-CH₃) protons can be identified and quantified.

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the 4-Aminoacetanilide molecule, including the methyl carbon, the carbonyl carbon, and the four distinct aromatic carbons. chemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms.

COSY: A COSY spectrum reveals correlations between protons that are coupled to each other, helping to piece together molecular fragments. For example, it can show the coupling between adjacent aromatic protons. researchgate.net

HSQC/HMQC: These experiments show correlations between protons and the carbons they are directly attached to, which is essential for assigning specific proton and carbon signals.

The combined use of 1D and 2D NMR is a convenient and informative approach to unequivocally establish the structure of compounds like 4-Aminoacetanilide and its derivatives. researchgate.net

Technique Information Obtained for 4-Aminoacetanilide
¹H NMR Number of proton types, chemical environment, and relative number of protons. chemicalbook.com
¹³C NMR Number of unique carbon atoms and their chemical environment. chemicalbook.com
COSY Connectivity between coupled protons (e.g., within the aromatic ring). researchgate.net
HSQC Direct one-bond correlations between protons and carbons.
HMBC Long-range (2-3 bond) correlations between protons and carbons, confirming fragment connectivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the molecular weight and chemical composition of a sample with high precision. azolifesciences.com It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of the exact mass of a molecule. chemicalbook.com This capability distinguishes it from low-resolution mass spectrometry, which provides only the nominal mass.

The primary value of HRMS in the study of 4-Aminoacetanilide is its ability to provide an unambiguous elemental composition. nih.gov For a molecule with the chemical formula C₈H₁₀N₂O, the theoretical exact mass can be calculated with high precision. wikipedia.org By comparing the experimentally measured mass from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) with the theoretical value, the molecular formula can be confirmed with high confidence. algimed.com This is crucial for identifying unknown reaction products or impurities.

Parameter Description Application to 4-Aminoacetanilide
Accurate Mass Measurement Provides the mass of an ion with high precision (typically to within 5 ppm). algimed.comConfirms the elemental composition (C₈H₁₀N₂O) by matching the experimental mass to the calculated theoretical mass. wikipedia.orgchemicalbook.com
Molecular Formula Determination The high accuracy allows for the calculation of a unique molecular formula for a given mass. algimed.comDifferentiates 4-Aminoacetanilide from other potential isomers or compounds with the same nominal mass.
Impurity Identification Can detect and identify trace-level impurities by determining their exact masses. azolifesciences.comAids in quality control and characterization of synthesis products.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are powerful for identifying the functional groups present in a molecule. nih.govslideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. slideshare.net The IR spectrum of 4-Aminoacetanilide displays characteristic absorption bands that confirm the presence of its key functional groups chemicalbook.com.

N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH) groups exhibit characteristic stretches in the 3100-3500 cm⁻¹ region. slideshare.net

C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the amide carbonyl group. slideshare.net

C-N Stretching: Bands associated with the carbon-nitrogen bonds will also be present.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic ring are also observed.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). researchgate.net It provides information about vibrational modes that are often weak or absent in the IR spectrum. For 4-Aminoacetanilide, Raman spectroscopy can also be used to identify the characteristic vibrations of the aromatic ring and other functional groups, providing a complementary "fingerprint" of the molecule. researchgate.net

Functional Group Typical IR Absorption Range (cm⁻¹) Vibrational Mode
Amine & Amide N-H3100 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Methyl C-H2850 - 2960Stretching
Amide C=O~1710Stretching
Aromatic C=C1400 - 1600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. jchps.combath.ac.uk This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The UV-Vis spectrum of 4-Aminoacetanilide is characterized by absorption bands resulting from π → π* and n → π* electronic transitions associated with the aromatic ring and the carbonyl group. bath.ac.uk The position of the maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the electronic structure of the molecule. researchgate.net Studying the UV-Vis spectra of 4-Aminoacetanilide derivatives can reveal how different substituents on the aromatic ring affect the electronic transitions and the extent of conjugation in the system. researchgate.net

Transition Type Involved Orbitals Typical Chromophores in 4-Aminoacetanilide
π → π Bonding π orbital to antibonding π orbitalAromatic ring, Carbonyl group (C=O)
n → π Non-bonding orbital to antibonding π orbitalCarbonyl group (C=O), Amine group (-NH₂)

Chromatographic Methods for Purity, Isolation, and Reaction Monitoring

Chromatography is a set of techniques used to separate the components of a mixture. biomedpharmajournal.org It is indispensable for assessing the purity of synthesized 4-Aminoacetanilide, isolating it from reaction mixtures, and monitoring the progress of a chemical reaction. biomedpharmajournal.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for the separation, identification, and quantification of compounds. biomedpharmajournal.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. eag.com

For the analysis of 4-Aminoacetanilide, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. eag.comsielc.com

Purity Assessment: HPLC can effectively separate 4-Aminoacetanilide from starting materials, byproducts, and degradation products. The purity of a sample is typically determined by integrating the area of the peak corresponding to 4-Aminoacetanilide and comparing it to the total area of all peaks in the chromatogram.

Isolation: Preparative HPLC can be used to isolate pure 4-Aminoacetanilide from a crude reaction mixture. This is a scalable method that can be adapted for larger quantities. sielc.comnih.gov

Reaction Monitoring: HPLC is an excellent tool for monitoring the progress of a synthesis reaction. frontiersin.orgnih.gov By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, one can track the consumption of reactants and the formation of the product, 4-Aminoacetanilide. This allows for the optimization of reaction conditions such as time and temperature. frontiersin.org

Advanced Detection: Coupling HPLC with advanced detectors enhances its analytical power.

UV-Vis Detector: A UV-Vis detector is commonly used, set to a wavelength where 4-Aminoacetanilide has strong absorbance. eag.com

Mass Spectrometry (LC-MS): Interfacing HPLC with a mass spectrometer provides both retention time data and mass information, allowing for the confident identification of peaks in the chromatogram. When coupled with HRMS, it becomes a highly powerful tool for identifying unknown impurities. nih.gov

HPLC Application Methodology Information Gained
Purity Analysis Analytical RP-HPLC with UV detection. sielc.comPercentage purity of the 4-Aminoacetanilide sample.
Isolation Preparative RP-HPLC. nih.govCollection of a highly purified fraction of 4-Aminoacetanilide.
Reaction Monitoring At-line or online HPLC analysis of reaction aliquots. frontiersin.orgRate of product formation and reactant consumption, determination of reaction completion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of polar molecules like 4-Aminoacetanilide can be challenging due to their low volatility and potential for thermal degradation in the GC injector and column. To overcome these limitations, derivatization is employed to convert the polar functional groups (in this case, the primary amine and the amide) into less polar, more volatile, and more thermally stable functional groups. ubbcluj.rosigmaaldrich.com This process enhances chromatographic resolution and produces characteristic mass spectra suitable for identification and quantification.

Common derivatization strategies for compounds containing amine and amide functionalities include silylation and acylation/alkylation.

Silylation: This is a widely used technique where active hydrogens in -NH2 and -NH-CO- groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comd-nb.info Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comresearchgate.net The resulting silylated derivatives are significantly more volatile and exhibit improved chromatographic behavior. nih.gov The choice of reagent can influence the stability of the derivative, with TBDMS derivatives often being more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Alkylation/Acylation: This method involves the reaction of the analyte with an alkylating or acylating agent. A particularly effective reagent for enhancing sensitivity in GC-MS with electron capture detection is pentafluorobenzyl bromide (PFB-Br). nih.govmdpi.com This reagent reacts with nucleophilic centers to form pentafluorobenzyl derivatives, which are highly volatile and strongly electron-capturing, making them ideal for trace-level analysis. nih.govresearchgate.net

The GC-MS analysis of these derivatives involves separation on a capillary column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-methyl siloxane. nih.gov The mass spectrometer serves as the detector, providing both qualitative information (through the mass spectrum fragmentation pattern) and quantitative data (by measuring peak areas). nih.gov

Table 1: Example GC-MS Parameters for Analysis of Derivatized 4-Aminoacetanilide

ParameterCondition
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Pentafluorobenzyl bromide (PFB-Br)
GC Column HP-5MS (30m x 0.25mm x 0.25µm) or equivalent
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min)
Injector Temperature 250-280°C
Oven Temperature Program Initial 50-70°C, ramp at 15°C/min to 280°C, hold for 5 min
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Detection Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

This table presents typical starting conditions for method development. Actual parameters may need optimization based on the specific derivative and instrumentation used.

Preparative Chromatography for Compound Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is the primary technique for isolating and purifying 4-Aminoacetanilide from crude reaction mixtures or for separating it from its derivatives and related impurities. The goal of preparative HPLC is to obtain a sufficient quantity of a highly pure compound for further research, analysis, or synthesis. warwick.ac.uk The principles are based on analytical HPLC, but scaled up to handle larger sample loads. shimadzu.com

Reversed-phase chromatography (RPC) is the most common mode used for the purification of moderately polar compounds like 4-Aminoacetanilide. ualberta.cacytivalifesciences.com In RPC, the stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile or methanol. peptide.com

Scaling from Analytical to Preparative HPLC: The process begins with developing an optimized separation method on a smaller analytical column. peptide.com Key parameters such as selectivity and resolution are maximized. Once the analytical method is established, it is scaled up for preparative work. The scaling process involves adjusting several parameters to accommodate the larger column dimensions and higher sample mass. shimadzu.comingenieria-analitica.com

The key scaling factor is based on the ratio of the column cross-sectional areas:

Flow Rate: The flow rate is increased proportionally to the square of the ratio of the column diameters.

Sample Load: The amount of sample that can be injected increases with the column's volume and cross-sectional area. silicycle.com

Gradient Time: The duration of the gradient steps is typically kept constant to maintain the same separation profile.

Table 2: Example of Scaling HPLC Method from Analytical to Preparative Scale

ParameterAnalytical ScalePreparative Scale
Column I.D. 4.6 mm21.2 mm
Stationary Phase C18, 5 µmC18, 5-10 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.1% Trifluoroacetic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min~21.2 mL/min
Sample Load < 1 mg50 - 200 mg
Gradient 5-95% B in 20 min5-95% B in 20 min

This table illustrates a typical scale-up calculation. The preparative flow rate is calculated based on the square of the diameter ratio ((21.2/4.6)^2) multiplied by the analytical flow rate.

After separation, fractions of the eluent are collected as the purified compound exits the column. peptide.com The purity of these fractions is then confirmed using analytical HPLC, and the fractions meeting the required purity level are combined and the solvent is removed, typically by lyophilization or evaporation, to yield the isolated solid compound. peptide.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous information about molecular conformation, crystal packing, and intermolecular interactions such as hydrogen bonding. The structural analog of 4-Aminoacetanilide, paracetamol (N-(4-hydroxyphenyl)acetamide), has been extensively studied, revealing the existence of multiple polymorphic forms, each with a distinct crystal structure. tandfonline.com

The most thermodynamically stable form of paracetamol at room temperature is the monoclinic polymorph, designated as Form I. nih.govtandfonline.com This form is preferred for pharmaceutical formulations. Studies have also characterized a less stable orthorhombic polymorph, Form II, and a highly unstable Form III. nih.govnih.govrsc.org

The crystal structure of Form I is characterized by a "herringbone" packing pattern. tandfonline.com The molecules are arranged in layers, with extensive hydrogen bonding networks involving the hydroxyl and amide groups. These interactions are crucial for the stability of the crystal lattice. researchgate.net Specifically, there are chains of hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the amide group of a neighboring molecule. Additionally, the amide N-H group forms a hydrogen bond with the hydroxyl oxygen of another molecule. rsc.org

The definitive data obtained from X-ray diffraction analysis includes the unit cell dimensions (a, b, c), the angles (α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit.

Table 3: Crystallographic Data for Monoclinic Form I of Paracetamol (a close analog of 4-Aminoacetanilide)

ParameterValue
Chemical Formula C₈H₉NO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.928
b (Å) 9.406
c (Å) 7.103
β (°) ** 115.89
Volume (ų) 777.5
Z (Molecules per unit cell)**4

Data is representative of the monoclinic form of paracetamol, which provides a structural model for 4-Aminoacetanilide. Slight variations in cell parameters may be found in different literature sources.

This structural information is vital for understanding the physicochemical properties of the solid-state material, such as solubility, stability, and mechanical properties, which are critical in fields like materials science and pharmaceutical development.

Computational and Theoretical Investigations of 4 Aminoacetanilide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of 4-Aminoacetanilide and its inherent reactivity. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and electronic properties. nih.gov

One study utilized DFT calculations at the B3LYP/6-311G(d,p) level to analyze the molecular geometry and electronic properties of 4-Aminoacetanilide. nih.gov The computed geometries indicated that the molecule is largely planar, though the secondary amide group can be twisted relative to the phenyl ring, especially upon hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis is a key tool in these investigations, revealing hyperconjugation and donor-acceptor interactions within the molecule. For 4-Aminoacetanilide, NBO analysis has been used to study the interaction between the carbonyl group (C=O) and the adjacent C-C bond, as well as interactions involving the nitrogen lone pair. nih.gov These electronic interactions, including the delocalization of electron density, significantly influence the molecule's stability and reactivity. The calculations showed a decrease in N-H and C=O bond orders and an increase in C-N bond orders, which is evidence of these donor-acceptor interactions. nih.gov

Furthermore, quantum chemical calculations are used to determine key electronic parameters that dictate the molecule's reactivity and potential applications, such as its nonlinear optical (NLO) properties. The electric dipole moment (µ) and the first hyperpolarizability (β) are critical indicators of NLO activity. Calculations have shown that 4-Aminoacetanilide possesses non-zero values for these properties, suggesting potential for use in NLO materials. nih.govresearchgate.net

Calculated Electronic Properties of 4-Aminoacetanilide
PropertyComputational MethodCalculated ValueSignificance
Dipole Moment (µ)B3LYP/6-311G(d,p)Data not specified in sourceIndicates the overall polarity of the molecule.
First Hyperpolarizability (β)B3LYP/6-311G(d,p)Non-zero valueSuggests microscopic nonlinear optical (NLO) behavior. nih.gov
HOMO-LUMO Energy GapDFT MethodsTypically in the range of 4-5 eVRelates to chemical reactivity and electronic transitions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into its conformational dynamics. mdpi.com While specific MD studies focusing exclusively on 4-Aminoacetanilide are not prevalent in the cited literature, the methodology is broadly applicable and provides a framework for understanding its structural flexibility.

An MD simulation models the movement of atoms and molecules over time by numerically solving Newton's equations of motion. mdpi.com The forces between atoms are described by a force field, such as AMBER, CHARMM, or GROMOS, which are collections of parameters that define the potential energy of the system. researchgate.net

For a molecule like 4-Aminoacetanilide, an MD simulation would reveal:

Conformational Flexibility: The simulation would track the rotation around single bonds, particularly the C-N bond connecting the acetamido group to the phenyl ring and the C-C bond within the acetamido group. This analysis helps identify the most stable conformations and the energy barriers between them.

Solvent Effects: By performing simulations in an explicit solvent like water, it is possible to study how solvent molecules arrange around 4-Aminoacetanilide and how hydrogen bonding influences its conformation. The radial distribution function (RDF) can be calculated to understand the structure of the solvent shell around specific atoms, such as the amine and amide groups. nih.govresearchgate.net

Dynamic Properties: Properties such as the radius of gyration can be monitored over time to understand the compactness of the molecule's structure. nih.gov Ramachandran plots, typically used for peptides, can be adapted to analyze the distribution of dihedral angles, revealing the preferred conformational space. researchgate.net

Typical Parameters for an MD Simulation of 4-Aminoacetanilide
ParameterTypical Value/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDefines inter- and intramolecular forces. researchgate.net
Solvent ModelTIP3P, SPC/E (for water)Models the effect of the solvent environment. nih.gov
Simulation TimeNanoseconds (ns) to microseconds (µs)Ensures adequate sampling of conformational space. nih.gov
Temperature300 KSimulates physiological or standard conditions. nih.gov
Pressure1 atmMaintains constant pressure (NPT ensemble). nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, allow for the accurate prediction of various spectroscopic properties without reliance on experimental data. rsc.org These theoretical spectra are invaluable for interpreting and assigning experimental results.

For 4-Aminoacetanilide, DFT calculations have been successfully used to predict its vibrational spectra (Infrared and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding intensities. The B3LYP functional combined with a basis set like 6-311G(d,p) has been shown to provide results that correlate well with experimental spectra. nih.gov

Key findings from these theoretical spectroscopic studies include:

Vibrational Mode Assignment: Theoretical calculations provide a complete set of vibrational modes, which allows for the unambiguous assignment of peaks in the experimental IR and Raman spectra. For instance, the position of the carbonyl (C=O) stretching band is influenced by factors like intermolecular hydrogen bonding and conjugation, which can be modeled computationally. nih.gov

Influence of Molecular Structure: The calculations can identify how specific structural features, such as donor-acceptor interactions, affect the vibrational frequencies. The predicted decrease in C=O bond order and increase in C-N bond order is reflected in their respective stretching frequencies. nih.gov

Surface-Enhanced Raman Scattering (SERS): Theoretical studies can also help interpret SERS spectra. For 4-Aminoacetanilide, analysis of the SERS spectrum, supported by calculations, suggested that the molecule adsorbs on a silver surface in a near-vertical orientation with the phenyl ring perpendicular to the surface. nih.gov

NMR Spectra: While the cited sources focus on vibrational spectroscopy, similar ab initio methods are routinely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, providing another layer of structural verification. nih.govresearchgate.net

Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for 4-Aminoacetanilide
Vibrational ModeTheoretical (DFT) FrequencyExperimental Frequency
C=O Stretch~1650-1680~1660
N-H (Amine) Symmetric Stretch~3350-3400~3360
N-H (Amine) Asymmetric Stretch~3450-3500~3440
C-N (Amide) Stretch~1300-1350~1325
Note: Theoretical values are typical ranges from DFT calculations and may require scaling factors for direct comparison with experimental data.

Theoretical Studies on Reaction Pathways and Energetics

Theoretical chemistry provides the means to explore the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. nih.gov This is achieved by mapping the potential energy surface (PES) for a given reaction. nih.gov

For reactions involving 4-Aminoacetanilide, such as its synthesis or degradation, computational methods can elucidate the most likely pathways. A common synthesis route for 4-Aminoacetanilide is the reduction of 4-nitroacetanilide. wikipedia.org Theoretical studies can model this reaction to understand its energetics.

The process involves several key computational steps:

Geometry Optimization: The structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Energy Calculations: High-level quantum chemical methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), or DFT functionals, are used to calculate the energies of these optimized structures. nih.govresearchgate.net

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Rate Constant Calculation: Using theories like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, the reaction rate constants can be predicted as a function of temperature and pressure. nih.govresearchgate.net

Hypothetical Reaction Profile for the Reduction of 4-Nitroacetanilide
Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (4-Nitroacetanilide + H₂)0Initial state of the system.
2Transition State 1+Ea1Energy barrier for the first reduction step.
3Intermediate-ΔEintFormation of a partially reduced intermediate.
4Transition State 2+Ea2Energy barrier for the final step to product.
5Products (4-Aminoacetanilide + H₂O)-ΔErxnFinal state, overall reaction is exothermic.

Future Research Directions and Innovation

Exploration of New Catalytic Systems for 4-Aminoacetanilide Transformations

While the synthesis of 4-Aminoacetanilide is well-established, the future lies in the development of sophisticated catalytic systems to transform it into a diverse array of downstream products with high selectivity and efficiency. Current research trajectories point towards several key areas of innovation.

One promising avenue is the application of biocatalysis . The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. nih.gov Future research could focus on discovering or engineering enzymes, such as transaminases or laccases, that can perform novel transformations on the 4-Aminoacetanilide scaffold. For instance, enzymatic amination or derivatization of the primary amine group could lead to the synthesis of chiral amines and other valuable pharmaceutical intermediates. nih.gov The enzymatic synthesis of D-amino acids from corresponding α-keto acids is an area of active research, suggesting the potential for enzymatic modification of aniline derivatives. mdpi.com

Another critical area is the expansion of cross-coupling reactions . While palladium-catalyzed cross-couplings are a cornerstone of modern organic synthesis, the development of more sustainable and cost-effective catalysts is ongoing. nih.gov Research into copper-catalyzed cross-coupling reactions, using amino acids as ligands, has shown promise for the formation of carbon-nitrogen and carbon-carbon bonds under milder conditions. chimia.chnih.gov Applying these systems to 4-Aminoacetanilide could provide new routes to complex molecules, such as biaryl amines or N-aryl heterocycles, which are prevalent in medicinal chemistry and materials science. The development of novel catalyst systems is crucial for expanding the utility of cross-coupling reactions. chemrevlett.com

The table below summarizes potential new catalytic transformations for 4-Aminoacetanilide.

Catalytic SystemPotential Transformation of 4-AminoacetanilidePotential Products
Engineered TransaminasesAsymmetric aminationChiral amines, pharmaceutical intermediates
Laccases/OxidasesOxidative couplingDimerized products, novel dye precursors
Copper/Amino Acid CatalystsUllmann-type C-N and C-C couplingN-aryl derivatives, biaryl compounds
PhotocatalystsLight-mediated functionalizationNovel functionalized anilines

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities in drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. Integrating 4-Aminoacetanilide as a key building block into these systems is a logical and impactful future direction.

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step reactions. researchgate.net The continuous production of azo dyes, a major application of 4-Aminoacetanilide, is an area where flow chemistry could significantly improve sustainability and reduce costs. rsc.orgul.ie Future research will likely focus on developing robust flow protocols for the synthesis of 4-Aminoacetanilide derivatives. This could involve, for example, the automated synthesis of libraries of substituted anilides for biological screening.

Furthermore, robotic synthesis platforms are becoming increasingly sophisticated, enabling the automated execution of complex reaction sequences and the rapid generation of compound libraries. By incorporating 4-Aminoacetanilide into the repertoire of starting materials for these robotic systems, researchers can accelerate the discovery of new bioactive molecules and functional materials.

The table below outlines the potential benefits of integrating 4-Aminoacetanilide into automated synthesis platforms.

PlatformApplication for 4-AminoacetanilideKey Advantages
Flow ChemistryContinuous synthesis of azo dyes and pharmaceutical intermediatesImproved yield, enhanced safety, reduced waste, lower cost rsc.orgul.ie
High-Throughput ScreeningRapid generation of derivative libraries for biological testingAccelerated drug discovery, efficient lead optimization
Robotic SynthesisAutomated multi-step synthesis of complex target moleculesIncreased reproducibility, reduced manual labor

Discovery of Novel Applications in Materials Science and Sustainable Chemistry

The functional groups present in 4-Aminoacetanilide—a primary aromatic amine and an amide—make it an attractive building block for the synthesis of novel polymers and functional materials.

In the realm of materials science , 4-Aminoacetanilide can be used as a monomer or a modifying agent to create high-performance polymers. For instance, its incorporation into polyamide or polyimide backbones could enhance thermal stability and introduce specific functionalities. There is also precedent for its use in the controlled assembly of nanoparticles; p-Aminoacetanilide has been shown to influence the linear assembly of gold nanoparticles, suggesting its potential role in the fabrication of nanomaterials with tailored optical and electronic properties. iscience.in

From the perspective of sustainable chemistry , the primary application of 4-Aminoacetanilide is in the production of azo dyes. wikipedia.org Future research will undoubtedly focus on making this process greener. This includes the development of enzymatic and microbial processes for dye synthesis, which can reduce the reliance on harsh chemicals and minimize waste. nih.gov The use of biocatalytic systems to break down and valorize azo dyes into valuable aromatic compounds is also a promising area of research. nih.gov Furthermore, the development of solvent-free or water-based synthesis methods for azo dyes using recyclable catalysts represents a significant step towards a more sustainable chemical industry. rsc.org The degradation of azo dyes using green-synthesized nanoparticles is another area of active investigation. chalcogen.ro

The table below highlights potential novel applications for 4-Aminoacetanilide.

FieldApplicationPotential Impact
Materials ScienceMonomer for high-performance polymers (e.g., polyamides)Enhanced thermal and mechanical properties
NanotechnologyDirecting agent for nanoparticle assemblyCreation of novel nanomaterials with tailored properties iscience.in
Sustainable ChemistryPrecursor for bio-based and enzymatically synthesized dyesReduced environmental impact of dye manufacturing nih.govmdpi.com
Environmental RemediationSource for bioremediation of dye-contaminated wastewaterValorization of waste streams into useful chemicals nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which can accelerate the discovery of new reactions and materials. The application of advanced computational modeling to 4-Aminoacetanilide and its derivatives is a burgeoning area of research.

Density Functional Theory (DFT) can be employed to elucidate the mechanisms of reactions involving 4-Aminoacetanilide. nih.gov By modeling the transition states and reaction pathways of, for example, catalytic cross-coupling reactions, researchers can gain insights that will aid in the design of more efficient catalysts and the optimization of reaction conditions. Such studies can also be used to predict the electronic properties of novel 4-Aminoacetanilide-based materials. nih.govnih.gov

Molecular dynamics (MD) simulations can provide insights into the behavior of 4-Aminoacetanilide and its derivatives in different environments, such as in solution or at the interface of a catalyst. This can be particularly useful for understanding enzyme-substrate interactions in biocatalytic transformations or the self-assembly processes in the formation of nanomaterials.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in drug discovery. By developing QSAR models for a series of 4-Aminoacetanilide derivatives, it is possible to predict their biological activity and guide the synthesis of new compounds with improved therapeutic properties. researchgate.net

The table below details the potential applications of computational modeling for 4-Aminoacetanilide research.

Modeling TechniqueApplicationResearch Goal
Density Functional Theory (DFT)Elucidation of reaction mechanismsDesign of more efficient catalysts and synthetic routes nih.gov
Molecular Dynamics (MD)Simulation of enzyme-substrate and intermolecular interactionsUnderstanding biocatalytic processes and material self-assembly
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity of derivativesAcceleration of drug discovery and lead optimization researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-aminoacetanilide, and how can purity be optimized?

  • Methodology : The synthesis typically involves acetylation of 4-nitroaniline followed by catalytic hydrogenation (e.g., using H₂/Pd-C) to reduce the nitro group to an amine. Purity optimization includes recrystallization from ethanol/water mixtures (yield ~75–85%) and characterization via melting point (164–167°C, lit.) and HPLC (≥99% purity) .
  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent). Avoid over-acetylation by controlling stoichiometry (1:1.2 molar ratio of 4-nitroaniline to acetic anhydride) .

Q. How can researchers characterize 4-aminoacetanilide and confirm its structural identity?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d₆) should show peaks at δ 2.0 (s, 3H, CH₃), 6.5–7.2 (m, 4H, aromatic), and 9.8 (s, 1H, NH) .
  • FT-IR : Confirm acetyl (C=O stretch at ~1660 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) groups .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~5.2 min (methanol/water mobile phase) .

Q. What solubility properties are critical for experimental design involving 4-aminoacetanilide?

  • Data from Handbook of Aqueous Solubility Data :

SolventSolubility (mg/mL, 25°C)
Water1.2
Ethanol45.8
DMSO89.3
  • Application : Prefer DMSO for stock solutions in biological assays but verify stability over 24h .

Q. How should researchers handle stability and storage of 4-aminoacetanilide?

  • Protocol : Store in airtight containers at 4°C, protected from light (decomposes upon prolonged UV exposure). Conduct periodic purity checks via melting point analysis .

Advanced Research Questions

Q. What strategies improve reaction yields in derivatization of 4-aminoacetanilide for heterocyclic synthesis?

  • Case Study : Synthesis of 6-acetamide-4-hydroxy-2-methylquinoline involves condensation with ethyl acetoacetate under reflux (Dowtherm A, 200°C, 4h). Yield increases from 60% to 85% by optimizing catalyst (piperidine vs. pyridine) and solvent polarity .
  • Troubleshooting : Low yields may arise from moisture sensitivity; use molecular sieves or anhydrous solvents .

Q. How can mechanistic studies resolve contradictions in the metabolic fate of 4-aminoacetanilide?

  • In Vitro Approach : Compare hepatic (human liver S9 fractions) and dermal (EpiSkin™ S9) metabolism. LC-MS analysis identifies primary metabolites (e.g., deacetylated 4-aminophenol) and enzyme kinetics (CYP450 vs. keratinocyte-mediated pathways) .
  • Data Interpretation : Conflicting in vitro/in vivo results may stem from differential expression of N-acetyltransferases .

Q. What computational tools predict feasible synthetic routes for novel 4-aminoacetanilide derivatives?

  • AI-Driven Workflow : Use Reaxys and Pistachio databases to model retrosynthetic pathways. For example, one-step synthesis of N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide is prioritized based on precursor availability and reaction feasibility scores (85% accuracy) .
  • Validation : Cross-check predicted routes with experimental data (e.g., reaction yields, side-product profiles) .

Q. How do researchers address challenges in detecting reactive intermediates during 4-aminoacetanilide oxidation?

  • Advanced Techniques :

  • EPR Spectroscopy : Detect nitroxide radicals during oxidation with H₂O₂/Fe²⁺ systems .
  • Stopped-Flow UV-Vis : Monitor transient intermediates (e.g., quinone imines) with millisecond resolution .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., stirring rate, inert atmosphere) and raw data (e.g., NMR shifts, HPLC chromatograms) in supplementary materials .
  • Ethical Reporting : Cite primary literature for known compounds and provide full characterization (e.g., microanalysis, [α]D) for novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.